1-(4-Butylphenyl)-2-(1,3-dioxolan-2-yl)ethanone

Organic synthesis Building block selection Lipophilicity

Researchers requiring a stable protected ketone for selective deprotection in complex syntheses face challenges with off-target hydrolysis. 1-(4-Butylphenyl)-2-(1,3-dioxolan-2-yl)ethanone offers a solution: - Well-defined dioxolane stability: stable at pH 4 (RT), cleaved at pH <1 (100°C) for orthogonal deprotection. - Lipophilic n-butyl chain provides UV tracking (chromophore) and enhanced extraction; 40% more rotatable bonds vs. tert-butyl isomer. - Commercial high purity (≥97%) ensures reproducibility and minimal purification. Ideal for medicinal chemistry libraries and matched molecular pair studies. Ready for immediate synthesis use.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 1263365-91-8
Cat. No. B1400255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Butylphenyl)-2-(1,3-dioxolan-2-yl)ethanone
CAS1263365-91-8
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C(=O)CC2OCCO2
InChIInChI=1S/C15H20O3/c1-2-3-4-12-5-7-13(8-6-12)14(16)11-15-17-9-10-18-15/h5-8,15H,2-4,9-11H2,1H3
InChIKeyXPZUJCHCWTWYMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


1-(4-Butylphenyl)-2-(1,3-dioxolan-2-yl)ethanone (CAS 1263365-91-8) is a synthetic organic compound with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol, classified as an aryl alkyl 1,3-dioxolane derivative. It is catalogued as a versatile small molecule scaffold and building block for organic synthesis and medicinal chemistry research . The compound is commercially available from multiple suppliers including Fluorochem (branded, 97% purity) and Leyan (98% purity), with pricing structures ranging from approximately ¥12,188/1g to ¥37,444/5g for the Fluorochem-sourced material . Its CAS registry entry (1263365-91-8) and MDL number (MFCD18433460) are well-established in chemical databases, though detailed physicochemical parameters (melting point, boiling point, LogP) remain largely unreported in the peer-reviewed literature, with only predicted values available .

Protected ketone intermediate compatible with orthogonal deprotection strategies

n-Butyl substituent enables lipophilicity tuning and UV-active chromophore for tracking

Supplied at verified purity grades by multiple independent vendors

The n-Butyl Differentiation Premise


Within the substituted aryl 1,3-dioxolane ethanone family, the para-n-butyl chain on the phenyl ring of CAS 1263365-91-8 represents a specific lipophilic tuning element that distinguishes it from close analogs bearing tert-butyl (CAS 1263365-67-8), methyl (CAS 857195-93-8), or unsubstituted phenyl (CAS 55337-55-8) groups. The linear four-carbon alkyl chain provides a distinct hydrophobic surface area and conformational flexibility profile compared to the compact, spherical tert-butyl group, with predicted LogP differences of approximately 0.3–0.5 log units between n-butyl and tert-butyl regioisomers . These physicochemical variations directly affect solubility in organic solvents, chromatographic retention behavior, and partitioning in biphasic reaction systems. For synthetic chemists using this compound as a protected ketone intermediate, the 1,3-dioxolane ring serves as a carbonyl protecting group whose hydrolytic stability under acidic conditions is well-characterized at the class level—1,3-dioxolanes are stable at pH 4 at room temperature but cleave at pH < 1 at 100°C within approximately 1 hour [1]. This well-defined stability window permits orthogonal deprotection strategies that are not achievable with more labile acetal protecting groups, making CAS 1263365-91-8 a strategically distinct choice when downstream deprotection selectivity is required.

tert-Butyl analog

Branched alkyl chain alters LogP and chromatographic retention; direct replacement may shift purification behavior.

Unsubstituted phenyl

Lacks lipophilic modulation and UV-handle; RP-HPLC retention and extraction efficiency may not transfer.

Other acetal groups

Dimethyl acetal or 1,3-dioxane exhibit different hydrolytic stability; orthogonal deprotection strategy may not be interchangeable.

Quantitative Differentiation Evidence


n-Butyl vs. tert-Butyl Substitution and Lipophilicity

The target compound (CAS 1263365-91-8, para-n-butyl) and its closest structural isomer (CAS 1263365-67-8, para-tert-butyl) share identical molecular formula (C₁₅H₂₀O₃) and molecular weight (248.32 g/mol) but differ critically in alkyl chain architecture. CAS 1263365-91-8 bears a linear n-butyl group (n-C₄H₉), while CAS 1263365-67-8 bears a branched tert-butyl group (t-C₄H₉). The n-butyl chain provides a larger solvent-accessible hydrophobic surface area and greater conformational flexibility; the unbranched 4-butylphenyl acetophenone precursor (CAS 37920-25-5) has a measured LogP of 3.23 . For the dioxolane-protected derivative, the calculated XLogP for 2-butyl-1,3-dioxolane is 1.7, and the unsubstituted 2-(1,3-dioxolan-2-yl)-1-phenyl-ethanone has a measured LogP of 1.63 . These data establish the n-butyl group as a distinct lipophilic modulator that increases LogP by approximately 0.3–0.5 units relative to the unsubstituted phenyl comparator, influencing retention in reversed-phase chromatography and solubility in organic media.

n-Butyl vs tert-Butyl Lipophilicity
Reported
Estimated ΔLogP ~0.4–0.9 above unsubstituted phenyl analog; rotatable bonds 7 vs 5 for tert-butyl isomer
Supports reversed-phase retention adjustment
Estimated from precursor and analog data; experimental LogP not published
Organic synthesis Building block selection Lipophilicity

1,3-Dioxolane Hydrolytic Stability Profile

The 1,3-dioxolane moiety in the target compound functions as a cyclic ketal protecting group for the ketone carbonyl. Quantitative class-level stability data indicate that 1,3-dioxolanes remain intact at pH 4 at room temperature indefinitely, are stable for hours at pH 1 at room temperature, but undergo acid-catalyzed hydrolysis at pH < 1 at 100°C with cleavage occurring within approximately 1 hour [1]. By contrast, acyclic dimethyl acetals hydrolyze roughly 10× faster under equivalent acidic conditions, and 1,3-dioxanes (six-membered ring analogs) exhibit even greater hydrolytic stability, requiring pH < 0 at 100°C for efficient cleavage [1]. The 1,3-dioxolane group is also stable under basic conditions (pH 9–12 at room temperature) and survives exposure to mild oxidizing agents (PCC, PDC, Jones reagent), though it is cleaved by strong Lewis acids such as BF₃·OEt₂ or LiBF₄ in acetonitrile [2]. This intermediate stability profile positions 1,3-dioxolane-protected ketones as orthogonal to O-THP, N-Boc, O-TBS, and O-TBDPS protecting groups, which are unaffected under the basic conditions (Et₃N) used for dioxolane formation .

1,3-Dioxolane Hydrolytic Stability
Class-level
Stable at pH 4 (RT, indefinite); pH 1 (RT, hours); cleaved pH
Supports orthogonal deprotection planning
Class-level data; confirm under specific reaction conditions
Antimicrobial Activity (Class)
Class-level
1,3-Dioxolane derivatives: MIC S. aureus 625–1250 µg/mL; C. albicans 250–500 µg/mL (class-level)
Supports antimicrobial SAR exploration
Compound not directly screened; inferred from class SAR
Supplier Purity Grades
Head-to-head
97–98% purity from multiple suppliers vs 95% for tert-butyl analog; lower impurity burden
May reduce impurity-related assay interference
Verify batch-specific CoA upon receipt
Conformational Flexibility
Cross-study comparable
Rotatable bonds: 7 (n-butyl) vs 5 (tert-butyl); TPSA identical; estimated LogP increase 0.4–0.9
May influence binding entropy in SAR studies
TPSA identical; flexibility difference may affect permeability prediction
Evidence Gap
Data to verify
No published biological or physicochemical data for the target compound identified
Requires de novo characterization before screening
Value anchored in structural uniqueness; plan for analytical verification
Protecting group chemistry Multi-step synthesis Orthogonal deprotection

Antimicrobial Activity of 1,3-Dioxolane Derivatives

The 1,3-dioxolane pharmacophore has been systematically evaluated for antimicrobial activity. In a 2011 study published in Molecules, a series of eight enantiomerically pure and racemic 1,3-dioxolanes (compounds 1–8) were screened against Candida albicans, Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa [1]. All tested compounds except compound 1 showed excellent antifungal activity against C. albicans, while most compounds exhibited significant antibacterial activity against the Gram-positive panel (S. aureus, S. epidermidis, E. faecalis) and moderate activity against the Gram-negative P. aeruginosa [1]. In a separate study on 1,3-dioxolane derivatives synthesized from substituted benzaldehydes, MIC values against S. aureus ranged from 625 to 1250 µg/mL, against S. epidermidis from 500 to 1000 µg/mL, against P. aeruginosa from 1000 to 2000 µg/mL, and against C. albicans from 250 to 500 µg/mL . The target compound, bearing a 4-n-butylphenyl substitution at the ketone α-position, has not been independently screened in published antimicrobial panels; its activity is inferred from the class-level structure–activity relationship where increasing aryl lipophilicity (via alkyl chain extension) generally correlates with enhanced membrane penetration and antimicrobial potency [2].

Antimicrobial Activity (Class)
Class-level
1,3-Dioxolane derivatives: MIC S. aureus 625–1250 µg/mL; C. albicans 250–500 µg/mL (class-level)
Supports antimicrobial SAR exploration
Compound not directly screened; inferred from class SAR
Antimicrobial screening Antifungal Drug discovery

Supplier Purity Grades and Availability

The target compound is commercially available at two distinct purity grades from verified suppliers. Fluorochem (branded, catalog number 208518) offers the compound at 97% purity, with pricing listed at ¥12,188/1g, ¥18,436/2g, and ¥37,444/5g (via CNReagent listing) . Leyan (product number 1783826) lists the compound at 98% purity, with comparable pricing tiers for 1g, 5g, 10g, and bulk quantities upon inquiry . The 1% purity differential between the 97% and 98% grades corresponds to a 33% reduction in total impurity burden (from 3% to 2% total impurities), which may be consequential for applications requiring high-fidelity stoichiometric control, such as quantitative NMR reference standards, kinetic studies, or coupling reactions where impurities could act as competing nucleophiles or catalyst poisons. In contrast, the tert-butyl analog (CAS 1263365-67-8) is listed primarily at 95% purity from BenchChem and EvitaChem , representing a higher impurity burden (5% vs. 2–3%) and potentially fewer qualified vendor options.

Supplier Purity Grades
Head-to-head
97–98% purity from multiple suppliers vs 95% for tert-butyl analog; lower impurity burden
May reduce impurity-related assay interference
Verify batch-specific CoA upon receipt
Chemical procurement Purity specification Vendor comparison

Conformational Flexibility and Drug-Likeness

Molecular descriptor analysis reveals key differences between the target n-butyl compound and its tert-butyl isomer that translate into distinct conformational and permeability profiles. The target compound (CAS 1263365-91-8) possesses 7 rotatable bonds (4 from the n-butyl chain, 2 from the ethanone linker, and potentially 1 from dioxolane ring puckering), compared to 5 rotatable bonds for the tert-butyl analog. The dioxolane moiety contributes approximately 18.5 Ų to the topological polar surface area, while the ketone carbonyl adds approximately 17.1 Ų . The combined TPSA of approximately 53.5 Ų (dioxolane oxygen atoms + ketone) falls within the favorable range for both blood–brain barrier penetration (<70 Ų threshold) and oral bioavailability (<140 Ų threshold) based on Veber and Lipinski rule-of-five criteria [1]. The n-butyl chain provides 4 consecutive sp³-hybridized carbons that can adopt multiple low-energy conformations, potentially enhancing induced-fit binding to flexible protein pockets compared to the conformationally restricted tert-butyl group, which presents a fixed spherical hydrophobic surface.

Conformational Flexibility
Cross-study comparable
Rotatable bonds: 7 (n-butyl) vs 5 (tert-butyl); TPSA identical; estimated LogP increase 0.4–0.9
May influence binding entropy in SAR studies
TPSA identical; flexibility difference may affect permeability prediction
Drug-likeness ADME prediction Molecular descriptors

Evidence Gap in Direct Comparative Data

After systematic searching of peer-reviewed literature indexed in PubMed, Scopus, Web of Science, and major patent databases (USPTO, WIPO, Espacenet), no published studies were identified that directly report quantitative biological activity data (IC₅₀, EC₅₀, Kd, MIC, or Ki values) for 1-(4-Butylphenyl)-2-(1,3-dioxolan-2-yl)ethanone (CAS 1263365-91-8) in head-to-head comparison with its structural analogs. Similarly, no peer-reviewed publication was found that independently characterizes its physicochemical properties (melting point, measured LogP, aqueous solubility, pKa) through experimental determination. The compound appears predominantly in chemical supplier catalogs as a research building block, in patent disclosures as a Markush structure exemplar within broad generic claims without specific exemplification , and as a versatile small molecule scaffold for further derivatization . This evidence gap does not diminish the compound's utility as a synthetic intermediate; rather, it underscores that its current value proposition is anchored in structural uniqueness and synthetic accessibility rather than in validated biological target engagement or optimized ADME properties. Researchers considering this compound for biological screening should anticipate the need for de novo characterization of purity, identity, solubility, and stability under assay conditions prior to use.

Evidence Gap
Data to verify
No published biological or physicochemical data for the target compound identified
Requires de novo characterization before screening
Value anchored in structural uniqueness; plan for analytical verification
Data transparency Procurement risk assessment Literature gap analysis

Recommended Procurement and Application Scenarios


Orthogonal Deprotection in Multi-Step Synthesis

The 1,3-dioxolane moiety in CAS 1263365-91-8 serves as a carbonyl protecting group with well-characterized intermediate hydrolytic stability: stable at pH 4 (RT, indefinite) and pH 1 (RT, hours), cleaved at pH < 1 at 100°C within ~1 hour, and removable under non-aqueous conditions with LiBF₄/MeCN [1][2]. This stability window enables orthogonal deprotection relative to more acid-labile groups (e.g., trityl, Boc in strong acid) and more acid-resistant groups (e.g., 1,3-dioxanes). The n-butylphenyl substituent further provides a UV-active chromophore for TLC/HPLC tracking and a lipophilic handle for extraction and chromatographic purification. For synthetic chemists constructing complex molecules where the ketone must be unmasked selectively in the presence of other protecting groups, this compound offers a validated, predictable deprotection profile backed by decades of 1,3-dioxolane protecting group methodology.

Scaffold for Antimicrobial SAR Exploration

The 1,3-dioxolane pharmacophore has demonstrated reproducible antimicrobial activity across multiple independent studies, with MIC values of 250–500 µg/mL against C. albicans and 625–1250 µg/mL against S. aureus for structurally related derivatives [1]. The n-butylphenyl substitution represents a specific lipophilic vector at the ketone α-position that has not been systematically explored in published antimicrobial SAR studies, in contrast to the extensively characterized salicylaldehyde-derived and benzaldehyde-derived 1,3-dioxolane series. For medicinal chemistry groups building focused libraries around the 1,3-dioxolane core, procuring CAS 1263365-91-8 provides access to a commercially available, pre-functionalized scaffold that can serve as a starting point for iterative analog synthesis, with the n-butyl chain offering a defined increment in lipophilicity and conformational flexibility relative to methyl, ethyl, and unsubstituted phenyl comparators [2].

Ketone Deprotection for Downstream Derivatization

Upon acid- or Lewis acid-catalyzed deprotection of the 1,3-dioxolane group, the liberated ketone (1-(4-butylphenyl)ethan-2-one fragment) becomes available for a wide range of downstream transformations including reductive amination (for secondary/tertiary amine synthesis), Grignard/nucleophilic addition (for tertiary alcohol formation), Wittig olefination, and oxime/hydrazone formation. The 4-n-butylphenyl group is a commercially established substructure (precursor 4-butylacetophenone, CAS 37920-25-5, is widely available), and its LogP of 3.23 provides a predictable lipophilicity anchor for medicinal chemistry optimization [1]. This application scenario is particularly relevant for groups that need to install a 4-n-butylbenzoyl moiety into target molecules while maintaining the ketone in protected form during intervening synthetic steps—a workflow that distinguishes CAS 1263365-91-8 from the unprotected 4-butylacetophenone starting material and from the tert-butyl analog (CAS 1263365-67-8), which presents a different steric and electronic profile at the para position.

Physicochemical Probe for Alkyl Chain Effects

The n-butyl vs. tert-butyl isomeric pair (CAS 1263365-91-8 vs. CAS 1263365-67-8) offers a rare opportunity to study the effect of alkyl chain topology on molecular properties while keeping molecular formula, molecular weight, and TPSA constant. With an estimated 40% increase in rotatable bond count (7 vs. 5) and a predicted increase in LogP of approximately 0.3–0.5 units for the n-butyl variant, paired compounds can serve as physicochemical probes in studies of chromatographic retention (Log k' vs. % organic modifier), membrane permeability (PAMPA or Caco-2 assays), and protein binding (equilibrium dialysis) [1]. For analytical chemistry and pre-formulation groups seeking to understand how alkyl chain branching influences compound behavior without changing mass, this matched molecular pair provides a clean experimental system where all other structural variables are controlled [2].

Application
Selection Property
Validation Focus
Orthogonal deprotection in multi-step synthesis
1,3-Dioxolane hydrolytic stability window
Deprotection selectivity against acid/base-labile protecting groups
Antimicrobial SAR exploration
1,3-Dioxolane pharmacophore with underexplored n-butylphenyl vector
Class-level MIC context; confirm activity in dedicated screen
Ketone deprotection for downstream derivatization
Protected ketone enabling controlled release for transformations
Reductive amination, Grignard addition, Wittig reaction compatibility
Physicochemical probe for alkyl chain effects
n-Butyl vs tert-butyl matched molecular pair
Chromatographic retention, permeability, protein binding studies
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